
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a benzodioxocin ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable benzodioxocin derivative, followed by amination. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures to achieve the desired fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the synthesis while maintaining safety and efficiency.
化学反应分析
Types of Reactions
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while reduction can produce fluorinated alcohols or amines.
科学研究应用
Scientific Research Applications
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is used in several scientific research applications:
- Chemistry It serves as a building block in synthesizing more complex fluorinated compounds.
- Biology It is investigated as a bioactive molecule for potential use in drug discovery and development.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in developing advanced materials with unique properties such as high thermal stability and chemical resistance.
Biological Activities
Recent studies have highlighted several potential biological activities of this compound:
- Anti-inflammatory Effects: It may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Anticancer Potential: In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and the generation of reactive oxygen species (ROS).
- Neuroprotective Effects: Emerging evidence suggests it may protect neuronal cells from oxidative stress-induced damage and enhance cell viability in models of neurotoxicity.
作用机制
The mechanism of action of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with applications in polymer synthesis and materials science.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is unique due to its benzodioxocin ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for specific applications in medicinal chemistry and materials science.
生物活性
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is a synthetic compound notable for its unique fluorinated structure and potential biological activities. Its molecular formula is C10H9F4NO2 with a molecular weight of approximately 251.18 g/mol. This compound is under investigation for various pharmacological applications due to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F4NO2 |
| Molecular Weight | 251.18 g/mol |
| IUPAC Name | 3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocin-8-amine |
| CAS Number | 2742656-18-2 |
The biological activity of this compound is thought to involve its interaction with specific enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. Research indicates that it may modulate pathways involved in inflammation and cancer progression.
Biological Activities
Recent studies have highlighted several potential biological activities of this compound:
- Anti-inflammatory Effects : Preliminary data suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Anticancer Potential : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS) .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage. It has been shown to enhance cell viability in models of neurotoxicity .
Study 1: Anticancer Activity
In a study investigating the anticancer effects of the compound on colorectal cancer (CRC) cells:
- Methodology : CRC cell lines were treated with varying concentrations of the compound.
- Findings : The results showed a significant reduction in cell proliferation and an increase in apoptotic markers compared to control groups.
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection:
- Methodology : Neuronal cell lines were exposed to neurotoxic agents in the presence and absence of the compound.
- Findings : The compound significantly reduced cell death and improved mitochondrial function in treated cells .
属性
分子式 |
C10H9F4NO2 |
|---|---|
分子量 |
251.18 g/mol |
IUPAC 名称 |
3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocin-8-amine |
InChI |
InChI=1S/C10H9F4NO2/c11-9(12)4-16-7-2-1-6(15)3-8(7)17-5-10(9,13)14/h1-3H,4-5,15H2 |
InChI 键 |
RLVVPDPGENUMCN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(COC2=C(O1)C=CC(=C2)N)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















